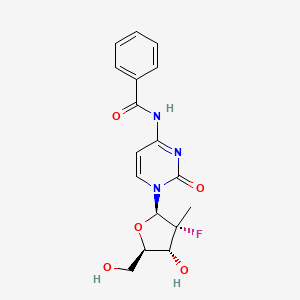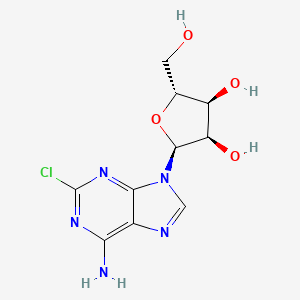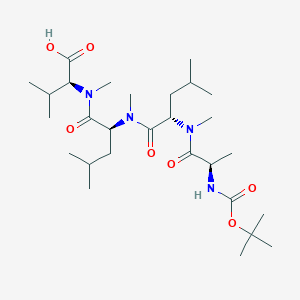![molecular formula C61H92NO6P2PdS2+ B11830827 Methanesulfonato[(di(1-adamantyl)-n-butylphos-phine)-2-(2'-amino-1,1'-biphenyl)]palladium(II)](/img/structure/B11830827.png)
Methanesulfonato[(di(1-adamantyl)-n-butylphos-phine)-2-(2'-amino-1,1'-biphenyl)]palladium(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanesulfonato[(di(1-adamantyl)-n-butylphosphine)-2-(2’-amino-1,1’-biphenyl)]palladium(II) is a palladium complex widely used as a catalyst in various organic reactions. This compound is known for its high stability and efficiency in catalyzing cross-coupling reactions, making it a valuable tool in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonato[(di(1-adamantyl)-n-butylphosphine)-2-(2’-amino-1,1’-biphenyl)]palladium(II) typically involves the reaction of a palladium precursor with the corresponding phosphine ligand. One common method involves the use of a biphenyl palladium dimer precursor and di(1-adamantyl)-n-butylphosphine ligand. The reaction is carried out in an inert atmosphere, such as argon, to prevent oxidation. The mixture is stirred at room temperature in a solvent like acetone, and the product is isolated by filtration and washing with solvents like acetone and pentane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistency and quality of the product.
化学反应分析
Types of Reactions
Methanesulfonato[(di(1-adamantyl)-n-butylphosphine)-2-(2’-amino-1,1’-biphenyl)]palladium(II) primarily undergoes catalytic reactions, including:
Cross-coupling reactions: Such as Suzuki, Kumada, and Negishi couplings.
Substitution reactions: Involving the replacement of ligands or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron compounds, Grignard reagents, and halides. The reactions are typically carried out under inert atmospheres with solvents like tetrahydrofuran or toluene. The presence of bases such as potassium carbonate or sodium hydroxide is often required to facilitate the reactions .
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
科学研究应用
Methanesulfonato[(di(1-adamantyl)-n-butylphosphine)-2-(2’-amino-1,1’-biphenyl)]palladium(II) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: Applied in the production of fine chemicals, polymers, and advanced materials.
作用机制
The mechanism by which Methanesulfonato[(di(1-adamantyl)-n-butylphosphine)-2-(2’-amino-1,1’-biphenyl)]palladium(II) exerts its catalytic effects involves the coordination of the palladium center with the phosphine ligand and the substrate. This coordination facilitates the activation of the substrate, allowing for the formation of new chemical bonds. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps, which are key to the catalytic cycle .
相似化合物的比较
Similar Compounds
- Chloro[(di(1-adamantyl)-n-butylphosphine)-2-(2’-aminobiphenyl)]palladium(II)
- Methanesulfonato[(di(1-adamantyl)-n-butylphosphine)-2-(2’-aminobiphenyl)]palladium(II) dichloromethane adduct
Uniqueness
Methanesulfonato[(di(1-adamantyl)-n-butylphosphine)-2-(2’-amino-1,1’-biphenyl)]palladium(II) is unique due to its high stability and efficiency in catalyzing cross-coupling reactions. The presence of the adamantyl groups enhances the steric hindrance around the palladium center, providing better selectivity and reactivity compared to other similar compounds.
属性
分子式 |
C61H92NO6P2PdS2+ |
|---|---|
分子量 |
1167.9 g/mol |
IUPAC 名称 |
1-(1-adamantyl-butyl-sulfonatophosphaniumyl)adamantane;methane;palladium(2+);2-phenylaniline |
InChI |
InChI=1S/2C24H39O3PS.C12H10N.CH4.Pd/c2*1-2-3-4-28(29(25,26)27,23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h2*17-22H,2-16H2,1H3;1-6,8-9H,13H2;1H4;/q;;-1;;+2 |
InChI 键 |
MLOKEEVFZUSMON-UHFFFAOYSA-N |
规范 SMILES |
C.CCCC[P+](C12CC3CC(C1)CC(C3)C2)(C45CC6CC(C4)CC(C6)C5)S(=O)(=O)[O-].CCCC[P+](C12CC3CC(C1)CC(C3)C2)(C45CC6CC(C4)CC(C6)C5)S(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![7-Ethoxy-spiro[2h-1-benzopyran-2,4'-piperidin]-4(3h)-one hydrochloride](/img/structure/B11830762.png)
![6-Chloro-4-[(2-hydroxyethyl)amino]-3-(propan-2-yloxy)-2h-chromen-2-one](/img/structure/B11830763.png)
![Ethanone, 1-[2-hydroxy-3,4-bis(phenylmethoxy)phenyl]-](/img/structure/B11830777.png)

![2-((4-Octylbenzyl)thio)benzo[d]thiazole](/img/structure/B11830796.png)

![Ethanone, 1-[4-(acetyloxy)-3-[(acetyloxy)methyl]phenyl]-2-[(phenylmethyl)amino]-](/img/structure/B11830799.png)
![3-Benzoyl-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B11830801.png)
![[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11830808.png)
